molecular formula C8H8FI B14771320 1-Fluoro-5-iodo-2,3-dimethylbenzene

1-Fluoro-5-iodo-2,3-dimethylbenzene

Cat. No.: B14771320
M. Wt: 250.05 g/mol
InChI Key: DFCCWYCWBGCQJH-UHFFFAOYSA-N
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Description

1-Fluoro-5-iodo-2,3-dimethylbenzene is an aromatic compound with the molecular formula C8H8FI. It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, and two methyl groups.

Preparation Methods

The synthesis of 1-Fluoro-5-iodo-2,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the halogen exchange reaction, where a precursor compound such as 5-bromo-2,3-dimethylbenzene is treated with a fluorinating agent like silver fluoride (AgF) to introduce the fluorine atom. The iodine atom can be introduced via a subsequent iodination reaction using iodine (I2) in the presence of an oxidizing agent .

Industrial production methods may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation and other necessary transformations to achieve the desired substitution pattern on the benzene ring .

Chemical Reactions Analysis

1-Fluoro-5-iodo-2,3-dimethylbenzene undergoes various types of chemical reactions, including:

Major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in organic synthesis and industrial applications .

Mechanism of Action

The mechanism of action of 1-Fluoro-5-iodo-2,3-dimethylbenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions in electrophilic aromatic substitution reactions. . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Fluoro-5-iodo-2,3-dimethylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C8H8FI

Molecular Weight

250.05 g/mol

IUPAC Name

1-fluoro-5-iodo-2,3-dimethylbenzene

InChI

InChI=1S/C8H8FI/c1-5-3-7(10)4-8(9)6(5)2/h3-4H,1-2H3

InChI Key

DFCCWYCWBGCQJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)F)I

Origin of Product

United States

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